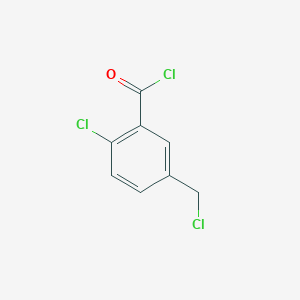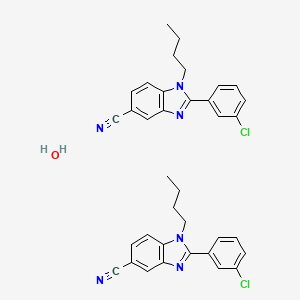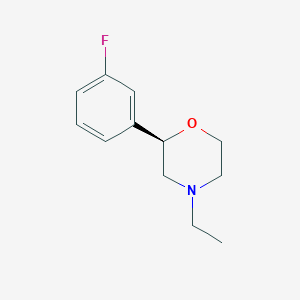
2-(Aminomethyl)-2,3-dihydro-1H-indene-4,7-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Aminomethyl)-2,3-dihydro-1H-indene-4,7-diamine is an organic compound that features a unique indene structure with two amine groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-2,3-dihydro-1H-indene-4,7-diamine typically involves the reaction of indene derivatives with amine-containing reagents. One common method is the reductive amination of indene-4,7-dione with aminomethyl compounds under hydrogenation conditions. This process often employs catalysts such as palladium on carbon (Pd/C) and hydrogen gas to facilitate the reduction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of high-pressure hydrogenation and efficient catalytic systems is crucial for large-scale synthesis. Additionally, purification steps such as crystallization or chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
2-(Aminomethyl)-2,3-dihydro-1H-indene-4,7-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imine or nitrile derivatives.
Reduction: Reduction reactions can further modify the amine groups to form secondary or tertiary amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include imines, nitriles, secondary and tertiary amines, and various substituted indene derivatives.
科学的研究の応用
2-(Aminomethyl)-2,3-dihydro-1H-indene-4,7-diamine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug design and development.
Industry: It is utilized in the production of advanced materials, such as polymers and catalysts.
作用機序
The mechanism by which 2-(Aminomethyl)-2,3-dihydro-1H-indene-4,7-diamine exerts its effects involves interactions with various molecular targets. The amine groups can form hydrogen bonds and ionic interactions with biological macromolecules, influencing their function. Additionally, the indene core can participate in π-π stacking interactions, affecting the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
- 2-(Aminomethyl)pyridine
- 2-Amino-2-methylpropan-1-ol
- 2-(Aminomethyl)phenol
Uniqueness
Compared to similar compounds, 2-(Aminomethyl)-2,3-dihydro-1H-indene-4,7-diamine stands out due to its unique indene structure, which imparts distinct chemical and physical properties
特性
CAS番号 |
917805-19-7 |
|---|---|
分子式 |
C10H15N3 |
分子量 |
177.25 g/mol |
IUPAC名 |
2-(aminomethyl)-2,3-dihydro-1H-indene-4,7-diamine |
InChI |
InChI=1S/C10H15N3/c11-5-6-3-7-8(4-6)10(13)2-1-9(7)12/h1-2,6H,3-5,11-13H2 |
InChIキー |
AMCKNCZWQUPIMK-UHFFFAOYSA-N |
正規SMILES |
C1C(CC2=C(C=CC(=C21)N)N)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[N-(Pyridin-2-yl)ethanimidoyl]aniline](/img/structure/B12614046.png)

![tert-Butyl{4-[(2S)-oxolan-2-yl]butoxy}diphenylsilane](/img/structure/B12614054.png)
![Tert-butyl 2-(benzo[D]thiazol-2-YL)acetate](/img/structure/B12614057.png)
![1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-4-(3-phenylpropyl)piperazine](/img/structure/B12614066.png)
![N-[3-(3-hydroxyphenoxy)phenyl]acetamide](/img/structure/B12614073.png)

methanone](/img/structure/B12614085.png)

![9-Chloro-4-(pyridin-3-yl)benzo[h]isoquinolin-1(2H)-one](/img/structure/B12614094.png)

![5,6-Dimethyl-3-(naphthalen-1-yl)-1H-furo[3,4-c]pyrrole-1,4(5H)-dione](/img/structure/B12614100.png)
![5-Chloro-2-{[4-(pentane-1-sulfonyl)phenyl]methyl}-1,2-thiazol-3(2H)-one](/img/structure/B12614101.png)
